2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide
Description
2-Methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
2-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-6(8-10-5-11-14-8)13-9(16)7-3-4-12-15(7)2/h3-6H,1-2H3,(H,13,16)(H,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQCJVYEINGBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)NC(=O)C2=CC=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide typically involves the following steps:
Formation of 1H-1,2,4-triazole-5-yl)ethylamine: This intermediate can be synthesized through the reaction of ethylamine with 1H-1,2,4-triazole-5-carboxaldehyde under acidic conditions.
Condensation Reaction: The intermediate is then condensed with methyl pyrazole-3-carboxylate in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the site of oxidation.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives at different positions on the triazole or pyrazole rings.
Scientific Research Applications
2-Methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Agriculture: It can be used as a precursor for the synthesis of herbicides and fungicides.
Material Science: The compound's unique structure makes it suitable for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar applications in medicinal chemistry and agriculture.
Pyrazole Derivatives: Compounds containing the pyrazole ring are also used in various chemical and biological applications.
Uniqueness: 2-Methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]pyrazole-3-carboxamide stands out due to its specific substitution pattern and the presence of both triazole and pyrazole rings, which contribute to its unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
